molecular formula C3H3N3O2 B1591159 4-Amino-1H-imidazole-2,5-dione CAS No. 60301-55-5

4-Amino-1H-imidazole-2,5-dione

Cat. No. B1591159
CAS RN: 60301-55-5
M. Wt: 113.08 g/mol
InChI Key: NGNNFDYHJKDHJN-UHFFFAOYSA-N
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Description

“4-Amino-1H-imidazole-2,5-dione” is a compound with the molecular formula C3H3N3O2 . It is also known as iminohydantoin . The compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “4-Amino-1H-imidazole-2,5-dione” is characterized by an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .


Chemical Reactions Analysis

Imidazole and its derivatives have been found to exhibit a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The compound has a density of 2.1±0.1 g/cm3, a molar refractivity of 23.5±0.5 cm3, and a polar surface area of 82 Å2 . It also has a polarizability of 9.3±0.5 10-24 cm3, a surface tension of 116.9±7.0 dyne/cm, and a molar volume of 52.7±7.0 cm3 .

Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Advanced Synthesis Methods : A study by Verardo et al. (2004) demonstrates the synthesis of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives from α-amino acid phenylhydrazides and levulinic acid. This research highlights the influence of solvent polarity on the reaction rate and provides a proposed mechanism supported by experimental evidence (Verardo, Geatti, Merli, & Castellarin, 2004).
  • Inhibitors Discovery : Snow et al. (2002) identified a class of inhibitors for lck kinase, showcasing the therapeutic potential of imidazole derivatives. This finding opens avenues for the development of targeted therapies in disease treatment (Snow, Cardozo, Morwick, et al., 2002).

Applications in Medicinal Chemistry

  • Drug Design and Synthesis : Research by Katritzky et al. (2001) focuses on the stereoselective syntheses of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, highlighting the potential of these compounds in drug development and pharmacological applications (Katritzky, Xu, He, & Steel, 2001).
  • Hypoglycemic Activity : Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones, which were evaluated for their hypoglycemic activity, illustrating the therapeutic potential of these compounds in diabetes management (Oguchi, Wada, Honma, et al., 2000).

Material Science and Supramolecular Chemistry

  • Building Blocks in Supramolecular Chemistry : Kravchenko et al. (2018) discuss glycolurils — tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones — and their widespread applications, including their role as building blocks in supramolecular chemistry. This review encompasses both classical and novel synthesis methods, highlighting the versatility and importance of these compounds in scientific research (Kravchenko, Baranov, & Gazieva, 2018).

Novel Synthesis and Characterization

  • Microwave-Assisted Synthesis : Brouillette et al. (2007) report on the microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione derivatives, showcasing the efficiency of modern synthesis techniques in producing optically pure derivatives in high yields. This method underscores the significance of innovative approaches in the synthesis of complex molecules (Brouillette, Lisowski, Guillon, Massip, & Martínez, 2007).

Future Directions

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their broad range of chemical and biological properties, they are considered important synthons in the development of new drugs . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

5-aminoimidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNNFDYHJKDHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569867
Record name 4-Amino-1H-imidazole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-imidazole-2,5-dione

CAS RN

60301-55-5
Record name 4-Amino-1H-imidazole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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